molecular formula C12H19NO B1522222 Benzyl(4-methoxybutyl)amine CAS No. 489428-61-7

Benzyl(4-methoxybutyl)amine

Cat. No. B1522222
M. Wt: 193.28 g/mol
InChI Key: CPIFSANWQHBGMD-UHFFFAOYSA-N
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Description

Benzyl(4-methoxybutyl)amine is an organic compound with the molecular formula C12H19NO . It consists of a benzyl group attached to a 4-methoxybutyl group via an amine functional group .


Synthesis Analysis

The synthesis of benzyl amines, such as Benzyl(4-methoxybutyl)amine, can be achieved through various methods. One common method involves the reaction of benzyl chloride and ammonia . Other methods include the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . More recent literature suggests the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions .


Molecular Structure Analysis

The molecular structure of Benzyl(4-methoxybutyl)amine consists of a benzyl group (C6H5CH2) attached to a 4-methoxybutyl group via an amine functional group (NH2) .


Chemical Reactions Analysis

Amines, including Benzyl(4-methoxybutyl)amine, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . They can also react with acids to form salts soluble in water .

Scientific Research Applications

Solid Phase Organic Synthesis

Benzyl(4-methoxybutyl)amine and its derivatives have been explored for their utility in solid phase organic synthesis. Specifically, electron-rich benzaldehyde derivatives have been utilized as linkers for solid phase organic synthesis, where reductive amination of these aldehydes with a model primary amine resulted in the corresponding benzylic secondary amines. These compounds were then further derivatized to produce ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating the versatility of benzylamine derivatives in synthetic organic chemistry (Swayze, 1997).

Inhibitor of Melanin Production

Benzyl(4-methoxybutyl)amine analogs have shown potential in the inhibition of melanin production, which is key to addressing hyper-pigmentation issues. A study on (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene synthesized from benzylamine derivatives, revealed its ability to inhibit tyrosinase activity and melanin production, alongside exhibiting UV-blocking effects and SOD-like activity. This suggests its application as a skin whitening agent (Choi et al., 2002).

Anticancer Compound Synthesis

Benzylamine derivatives have been utilized in the synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands. These complexes were investigated for their potential as anticancer compounds. The study encompassed extensive physico-chemical characterization and theoretical calculations, highlighting the strong coordination bonds between the nitrogen atoms of the benzimidazole ring and the metallic centres, indicating their promising application in cancer therapy (Ghani & Mansour, 2011).

Environmental Applications

Benzylamine derivatives have also found applications in environmental science, particularly in the adsorption and removal of contaminants from water. Tertiary amine-functionalized adsorption resins, synthesized using derivatives of benzylamine, demonstrated high adsorption capacity for benzophenone-4, a common UV filter found in aquatic environments. The study highlighted the role of electrostatic attraction between the tertiary amine of the resin and the sulfonate group of benzophenone-4, underscoring the environmental relevance of these compounds in water treatment technologies (Zhou et al., 2018).

Safety And Hazards

The safety data sheet for Benzyl(4-methoxybutyl)amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent advances in the synthesis of benzyl amines suggest the use of various types of naphthols, aromatic amines, heteroaromatic amines, and aliphatic and cyclic amines instead of ammonia or diamines and aliphatic and aromatic aldehydes or dialdehyde compounds under various conditions . This could open up new possibilities for the synthesis and application of Benzyl(4-methoxybutyl)amine in the future.

properties

IUPAC Name

N-benzyl-4-methoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-14-10-6-5-9-13-11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIFSANWQHBGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672583
Record name N-Benzyl-4-methoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl(4-methoxybutyl)amine

CAS RN

489428-61-7
Record name N-Benzyl-4-methoxybutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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